![molecular formula C20H14N2O2S B13360651 4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate is a complex organic compound that combines a biphenyl structure with a cyano group and a nicotinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the cyano group and the nicotinate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
For example, the preparation of the biphenyl core can be achieved through a coupling reaction between o-cyanobromobenzene and potassium (4-methylphenyl)trifluoroborate in the presence of a palladium catalyst . The nicotinate ester can be introduced through esterification reactions involving nicotinic acid and appropriate alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The nicotinate ester may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4’-Methyl-2-cyanobiphenyl: Shares the biphenyl and cyano group but lacks the nicotinate ester.
4-Cyano-4’-pentylbiphenyl: Contains a cyano group and a biphenyl core but with a different substituent.
Uniqueness
4’-Cyano-[1,1’-biphenyl]-4-yl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nicotinate ester distinguishes it from other biphenyl derivatives, potentially enhancing its utility in medicinal and materials chemistry .
Propiedades
Fórmula molecular |
C20H14N2O2S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[4-(4-cyanophenyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-25-19-18(3-2-12-22-19)20(23)24-17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h2-12H,1H3 |
Clave InChI |
DMVSAJOACSJCCG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


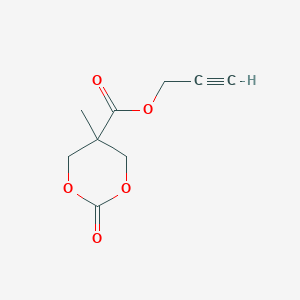
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
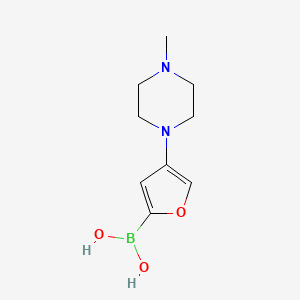
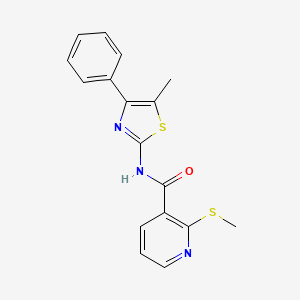


![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
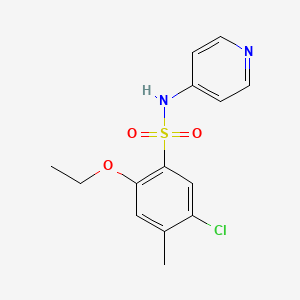
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
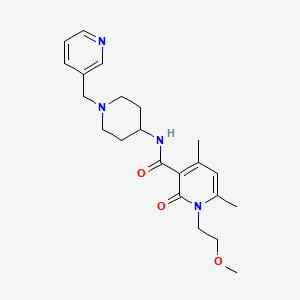
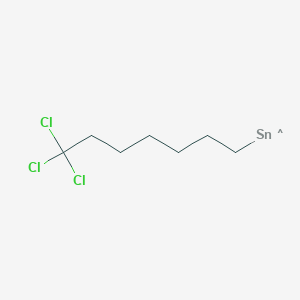
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
